molecular formula C8H18Cl2N2O B13886243 N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride

N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride

Katalognummer: B13886243
Molekulargewicht: 229.14 g/mol
InChI-Schlüssel: VHTFOSLBIHSOLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O. It is a derivative of cyclobutanecarboxamide, featuring an aminopropyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride typically involves the reaction of cyclobutanecarboxylic acid with 3-aminopropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the intermediate cyclobutanecarboxamide. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt of N-(3-Aminopropyl)cyclobutanecarboxamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminopropyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

Wissenschaftliche Forschungsanwendungen

N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Aminopropyl)cyclobutanecarboxamide hydrochloride
  • N-(3-Aminopropyl)cyclobutanecarboxamide
  • N-(3-Aminopropyl)cyclobutanecarboxamide monohydrochloride

Uniqueness

N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its similar counterparts .

Eigenschaften

Molekularformel

C8H18Cl2N2O

Molekulargewicht

229.14 g/mol

IUPAC-Name

N-(3-aminopropyl)cyclobutanecarboxamide;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c9-5-2-6-10-8(11)7-3-1-4-7;;/h7H,1-6,9H2,(H,10,11);2*1H

InChI-Schlüssel

VHTFOSLBIHSOLB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C(=O)NCCCN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.